molecular formula C42H83NaO10P B571135 1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt CAS No. 200880-42-8

1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt

Cat. No.: B571135
CAS No.: 200880-42-8
M. Wt: 802.1 g/mol
InChI Key: IUBKCLFRZBJGPG-QTOMIGAPSA-N
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Description

1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is a synthetic phospholipid commonly used in various scientific and industrial applications. This compound is a type of phosphatidylglycerol, which is a minor component of cell membranes, particularly in bacteria. It is known for its role in enhancing respiratory mucus clearance in cystic fibrosis and is widely used in the formulation of liposomes for drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is synthesized through a multi-step process involving the esterification of glycerol with stearic acid, followed by phosphorylation and subsequent conversion to the sodium salt form. The general synthetic route includes:

Industrial Production Methods

Industrial production of 1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, typically involves large-scale esterification and phosphorylation processes under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. In drug delivery systems, it forms stable liposomes that encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific tissues. The compound interacts with cellular membranes, enhancing the uptake and efficacy of the encapsulated drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is unique due to its saturated stearic acid chains, which confer high stability and low permeability to the membranes it forms. This makes it particularly useful in applications requiring robust and stable lipid bilayers, such as in drug delivery systems and studies of membrane dynamics .

Properties

CAS No.

200880-42-8

Molecular Formula

C42H83NaO10P

Molecular Weight

802.1 g/mol

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/t39?,40-;/m1./s1

InChI Key

IUBKCLFRZBJGPG-QTOMIGAPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na]

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na]

Appearance

Assay:≥98%A crystalline solid

Synonyms

Octadecanoic Acid (1R)-1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester Monosodium Salt;  _x000B_1,2-Dioctadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Monosodium Salt

Origin of Product

United States

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